

An In-depth Technical Guide to Methyl 4-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

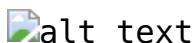
Compound Name: Methyl 4-bromothiophene-3-carboxylate

Cat. No.: B074558

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


This technical guide provides a comprehensive overview of **Methyl 4-bromothiophene-3-carboxylate**, a key heterocyclic building block in organic synthesis. The document details its chemical identity, including its IUPAC name and structure, and summarizes its physical and chemical properties. A detailed experimental protocol for its synthesis via the esterification of 4-bromothiophene-3-carboxylic acid is provided, alongside a logical workflow diagram. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who utilize substituted thiophenes in their work.

Chemical Identity and Structure

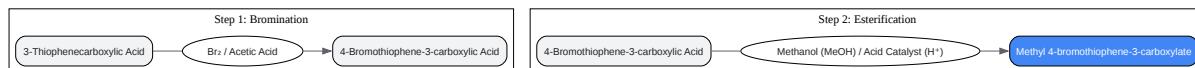
Methyl 4-bromothiophene-3-carboxylate is a substituted thiophene derivative that serves as a versatile intermediate in the synthesis of more complex molecules.

- IUPAC Name: **Methyl 4-bromothiophene-3-carboxylate**
- CAS Number: 78071-37-1
- Molecular Formula: C₆H₅BrO₂S

- Molecular Weight: 221.07 g/mol
- Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of **Methyl 4-bromothiophene-3-carboxylate** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.


Property	Value
Appearance	Solid
Boiling Point	244.4 ± 20.0 °C (Predicted)
Density	1.662 ± 0.06 g/cm ³ (Predicted)
Purity	Typically ≥95%
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis

The most common and direct route for the synthesis of **Methyl 4-bromothiophene-3-carboxylate** is through the esterification of its corresponding carboxylic acid, 4-bromothiophene-3-carboxylic acid.

Synthesis Pathway

The synthesis involves a two-step process starting from 3-thiophenecarboxylic acid: bromination to yield 4-bromothiophene-3-carboxylic acid, followed by esterification to the final product.

[Click to download full resolution via product page](#)

A high-level overview of the synthesis of **Methyl 4-bromothiophene-3-carboxylate**.

Experimental Protocols

A detailed protocol for the bromination of 3-thiophenecarboxylic acid is not readily available in the searched literature. However, a general procedure for the bromination of thiophene derivatives can be adapted.

This protocol describes a standard Fischer esterification method to convert 4-bromothiophene-3-carboxylic acid to its methyl ester.

Materials:

- 4-bromothiophene-3-carboxylic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Dichloromethane or diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromothiophene-3-carboxylic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 4-bromothiophene-3-carboxylate**.
- The crude product can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Data

While specific ^1H and ^{13}C NMR spectra for **Methyl 4-bromothiophene-3-carboxylate** were not found in the search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

- ^1H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring, and a singlet in the upfield region corresponding to the methyl ester protons.
- ^{13}C NMR: The spectrum will show signals for the carbonyl carbon of the ester, the four carbons of the thiophene ring (two of which will be quaternary and two attached to a proton), and the methyl carbon of the ester. The carbon attached to the bromine atom will be significantly shifted.

Applications in Research and Development

Methyl 4-bromothiophene-3-carboxylate is a valuable building block for the synthesis of a variety of target molecules in several key areas:

- Pharmaceuticals: The thiophene scaffold is a common motif in many biologically active compounds. This intermediate can be used to introduce a substituted thiophene ring into potential drug candidates.
- Organic Electronics: Thiophene-based polymers are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). **Methyl 4-bromothiophene-3-carboxylate** can serve as a monomer or a precursor to monomers for the synthesis of these advanced materials.
- Fine Chemicals: It is a useful intermediate for the synthesis of other fine chemicals and research compounds where a 4-bromo-3-carbomethoxythiophene unit is required.

Conclusion

Methyl 4-bromothiophene-3-carboxylate is a key synthetic intermediate with significant potential in various fields of chemical research and development. This guide has provided essential information on its identity, properties, and a detailed protocol for its synthesis. The provided information aims to facilitate its use and application by researchers and professionals in their respective domains.

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-bromothiophene-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074558#methyl-4-bromothiophene-3-carboxylate-iupac-name-and-structure\]](https://www.benchchem.com/product/b074558#methyl-4-bromothiophene-3-carboxylate-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com